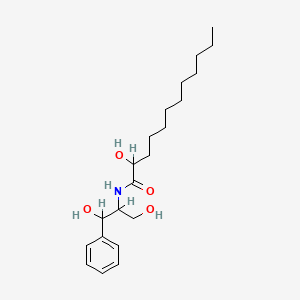
Hdapp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdapp, also known as this compound, is a useful research compound. Its molecular formula is C21H35NO4 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Key Properties
- Molecular Formula : C18H22ClN3O2S2
- Molecular Weight : 411.96 g/mol
- Purity : Typically around 95%
Histone Deacetylase Inhibition
The primary application of this compound is as an HDAC inhibitor. Research indicates that it can induce apoptosis in cancer cells by increasing histone acetylation, thereby reactivating tumor suppressor genes.
Case Study: Apoptosis Induction
A study demonstrated that the compound effectively inhibited HDAC activity in HeLa cells, leading to significant apoptosis through enhanced acetylation of histones .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. This makes it a candidate for treating various inflammatory diseases.
Case Study: Cytokine Modulation
Research has shown that compounds similar to this one can modulate immune responses, suggesting potential therapeutic applications in conditions like rheumatoid arthritis.
Neuropharmacological Potential
Given its structural resemblance to psychoactive substances, studies are ongoing to evaluate its effects on neurotransmitter systems. This could lead to applications in treating neurological disorders such as depression and anxiety.
Case Study: Neurotransmitter Interaction
Preliminary studies indicate that the compound may influence serotonin and dopamine pathways, warranting further investigation into its potential as an antidepressant .
Table 2: Comparative IC50 Values
Eigenschaften
CAS-Nummer |
41613-09-6 |
|---|---|
Molekularformel |
C21H35NO4 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2-hydroxydodecanamide |
InChI |
InChI=1S/C21H35NO4/c1-2-3-4-5-6-7-8-12-15-19(24)21(26)22-18(16-23)20(25)17-13-10-9-11-14-17/h9-11,13-14,18-20,23-25H,2-8,12,15-16H2,1H3,(H,22,26) |
InChI-Schlüssel |
NGKOCWRESNGJAX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C(=O)NC(CO)C(C1=CC=CC=C1)O)O |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)NC(CO)C(C1=CC=CC=C1)O)O |
Synonyme |
2-(2'-hydroxydodecanoyl)amino-1-phenyl-1,3-propanediol HDAPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















